CCR5 antagonist 34

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

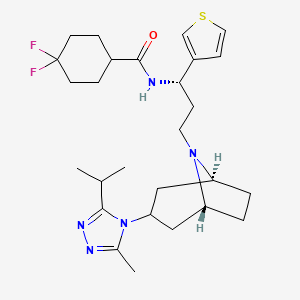

CCR5 antagonist 34 is a synthetic organic compound designed to inhibit the activity of the C-C motif chemokine receptor 5 (CCR5). This receptor is involved in the process by which HIV, the virus that causes AIDS, enters cells. This compound was developed to overcome some of the limitations associated with other CCR5 antagonists, such as CYP450 inhibition, hERG inhibition, and viral resistance .

Preparation Methods

The preparation of CCR5 antagonist 34 involves several synthetic routes and reaction conditions. One of the methods described in the literature involves the use of 1-(3-aminopropyl) substituted cyclic amine compounds. The synthetic route includes the following steps :

Formation of the cyclic amine: The starting material is reacted with a suitable reagent to form the cyclic amine.

Substitution reaction: The cyclic amine is then subjected to a substitution reaction with a 3-aminopropyl group.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

CCR5 antagonist 34 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CCR5 antagonist 34 has several scientific research applications, including:

Neurological Research: The compound has been shown to promote neural repair after stroke by inhibiting the activity of CCR5 and its ligand CKLF1, thereby improving axonal sprouting and synaptic density.

Cancer Research: This compound is used to investigate the role of the CCR5 receptor in cancer progression and to develop potential therapeutic strategies for cancer treatment.

Mechanism of Action

CCR5 antagonist 34 exerts its effects by binding to the CCR5 receptor and inhibiting its activity. The compound interacts with the receptor in an allosteric manner, locking the receptor in a conformation that prohibits its co-receptor function. This prevents HIV from entering and infecting immune cells by blocking the CCR5 cell-surface receptor . Additionally, the compound has been shown to block the protein-protein interaction between CCR5 and CKLF1, increasing the activity of the CREB signaling pathway in neurons and promoting neural repair after stroke .

Comparison with Similar Compounds

CCR5 antagonist 34 is unique compared to other similar compounds due to its improved pharmacokinetic properties and reduced side effects. Some of the similar compounds include:

Maraviroc: A classic CCR5 antagonist used in the treatment of HIV infection.

Aplaviroc: Another CCR5 antagonist that has been developed for HIV treatment but has faced issues with viral resistance.

Vicriviroc: A CCR5 antagonist that has advanced to human efficacy clinical trials for HIV infection.

This compound was designed to overcome some of the limitations associated with these compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula |

C27H39F2N5OS |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C27H39F2N5OS/c1-17(2)25-32-31-18(3)34(25)23-14-21-4-5-22(15-23)33(21)12-8-24(20-9-13-36-16-20)30-26(35)19-6-10-27(28,29)11-7-19/h9,13,16-17,19,21-24H,4-8,10-12,14-15H2,1-3H3,(H,30,35)/t21-,22+,23?,24-/m0/s1 |

InChI Key |

KESMRFWRGXZDEF-UZLDWMDBSA-N |

Isomeric SMILES |

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CSC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CSC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.